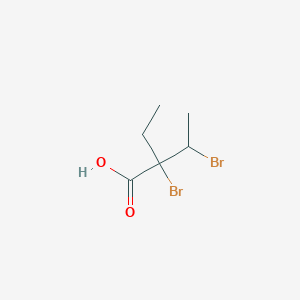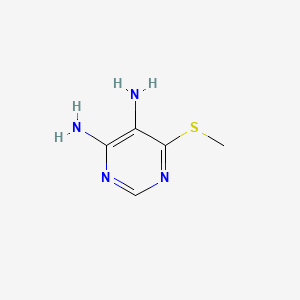
6-(Methylsulfanyl)pyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanyl)pyrimidine-4,5-diamine is a heterocyclic compound with a pyrimidine ring substituted with a methylsulfanyl group at the 6th position and amino groups at the 4th and 5th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyrimidine-4,5-diamine with methylthiolate under basic conditions to replace the chlorine atom with a methylsulfanyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Methylsulfanyl)pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-(methylsulfanyl)pyrimidine-4,5-diamine in biological systems involves its interaction with specific molecular targets. For example, it has been identified as a selective allosteric modulator of GABA receptors, enhancing the effects of GABA without directly activating the receptor . This modulation occurs through binding to an allosteric site on the receptor, which increases the receptor’s affinity for GABA and enhances its inhibitory effects on neurotransmission.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783): Another pyrimidine derivative with a methylsulfanyl group, known for its role as a GABA receptor modulator.
N4,N4-Dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine: A compound with similar structural features, studied for its nonlinear optical properties.
Uniqueness: 6-(Methylsulfanyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors without the side effects of traditional anxiolytics makes it a promising candidate for therapeutic development .
Eigenschaften
CAS-Nummer |
6965-92-0 |
|---|---|
Molekularformel |
C5H8N4S |
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
6-methylsulfanylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C5H8N4S/c1-10-5-3(6)4(7)8-2-9-5/h2H,6H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
HDOUAJIVCCNRFP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NC(=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


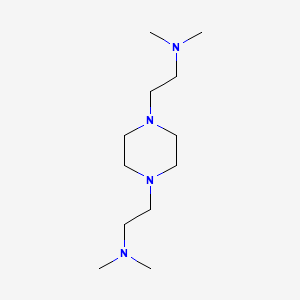
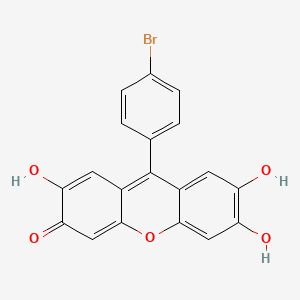
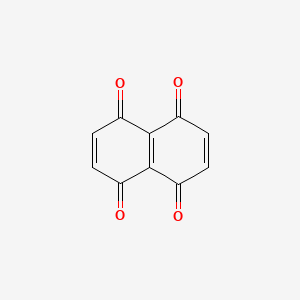
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)
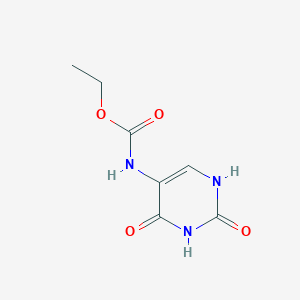
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
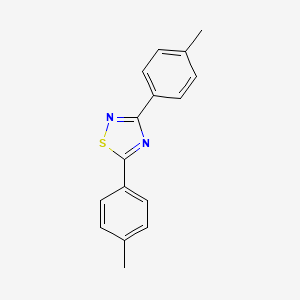
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
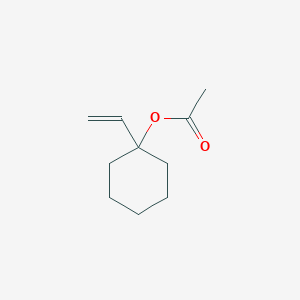
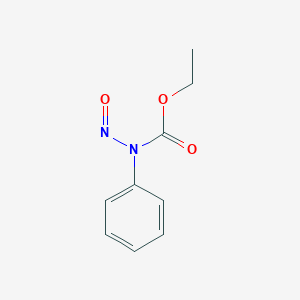
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
